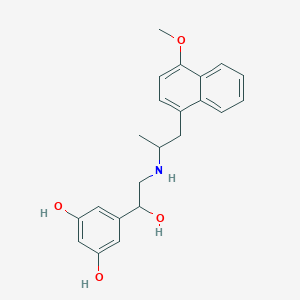
4-Ethyl-2-methoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group, a methoxy group, and two methyl groups attached to the nitrogen atom of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reduction of this compound using sodium borohydride or lithium aluminum hydride. This reduction process is often performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
4-Ethyl-2-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and ethyl groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
4-Ethyl-2-methoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用機序
The mechanism of action of 4-Ethyl-2-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.
4-Methoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group.
2-Methoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group and has the methoxy group in a different position.
Uniqueness
4-Ethyl-2-methoxy-N,N-dimethylaniline is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-ethyl-2-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-5-9-6-7-10(12(2)3)11(8-9)13-4/h6-8H,5H2,1-4H3 |
InChIキー |
KXYIJGLAEIZSQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






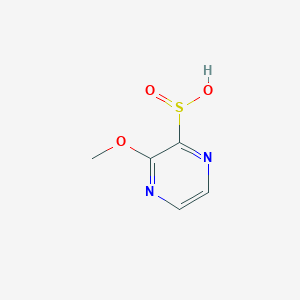
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
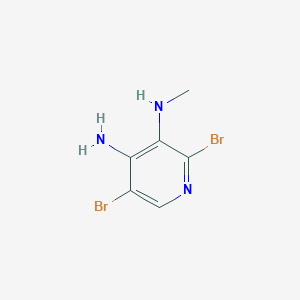
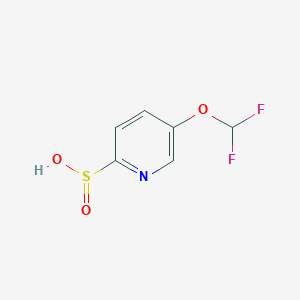
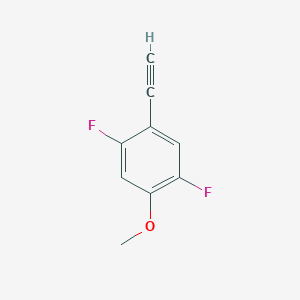
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
